molecular formula C9H10N2O B185785 4-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 124328-39-8

4-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B185785
CAS No.: 124328-39-8
M. Wt: 162.19 g/mol
InChI Key: XPRLKELCMYQPJW-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It features an amino group at the fourth position and a carbonyl group at the first position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods:

  • Reductive Amination: : One common method involves the reductive amination of 3,4-dihydroisoquinolin-1(2H)-one with an appropriate amine source under reducing conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Cyclization Reactions: : Another approach involves the cyclization of suitable precursors, such as N-substituted benzylamines, under acidic or basic conditions. This method often requires the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carbonyl group can yield 4-amino-3,4-dihydroisoquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline derivatives

    Reduction: 4-Amino-3,4-dihydroisoquinoline

    Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

4-Amino-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing diverse chemical structures.

  • Biological Studies: : Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

  • Industrial Applications: : The compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

  • Pathways Involved: : The compound’s effects may be mediated through signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Lacks the dihydroisoquinoline ring structure but shares the amino group at the fourth position.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the amino group but shares the dihydroisoquinoline ring structure.

Uniqueness

4-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the amino group and the dihydroisoquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRLKELCMYQPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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